![molecular formula C13H19BrN2O3S B263604 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B263604.png)
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of phenyl compounds using bromine or other brominating agents.
Attachment of the morpholinoethyl group: This step involves the reaction of the bromophenyl intermediate with a morpholine derivative under suitable conditions, often using a base to facilitate the reaction.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or DNA. The bromophenyl group can enhance its binding affinity, while the morpholinoethyl group can improve its solubility and bioavailability.
相似化合物的比较
Similar Compounds
(4-chlorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
(4-fluorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
(4-methylphenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved pharmacokinetic properties.
属性
分子式 |
C13H19BrN2O3S |
|---|---|
分子量 |
363.27 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H19BrN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 |
InChI 键 |
LACUAEJNJAAUFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
规范 SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


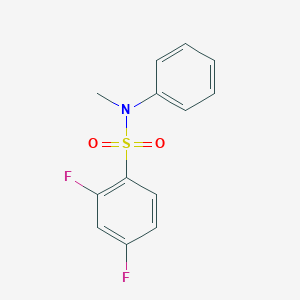
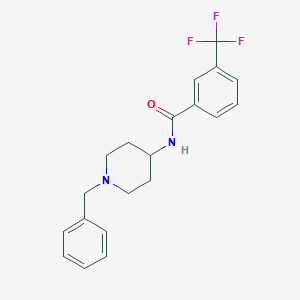
![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
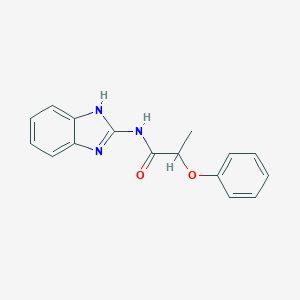
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)

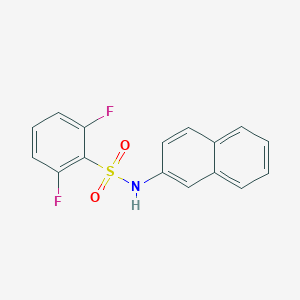
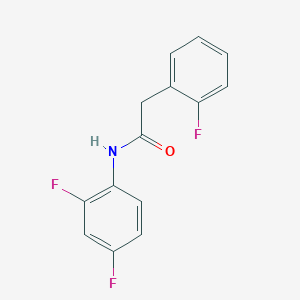
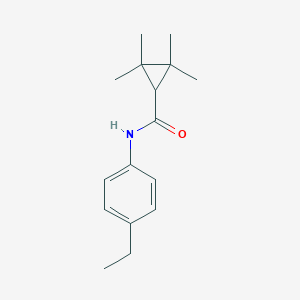
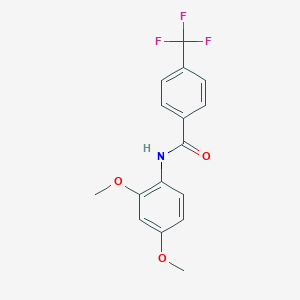
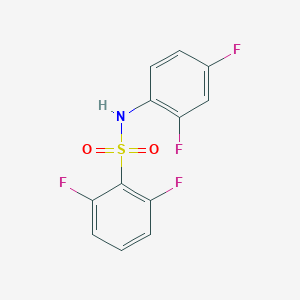
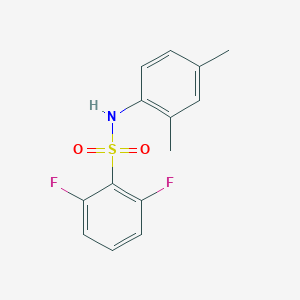
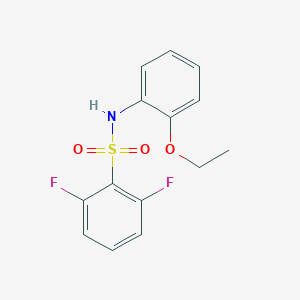
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
